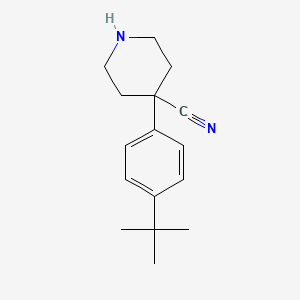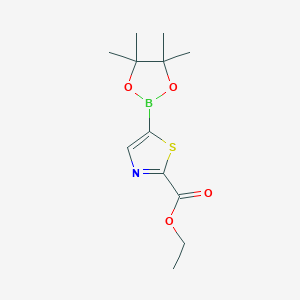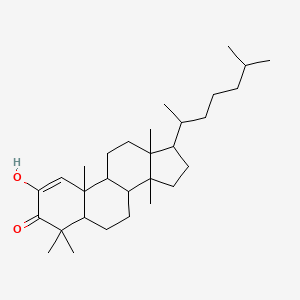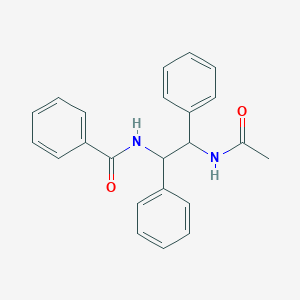
N-(2-Amino-6-methylpyrimidin-4-yl)glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid is a compound that features a pyrimidine ring substituted with an amino group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving benzylidene acetones and ammonium thiocyanates.
Substitution Reactions: The amino and methyl groups are introduced through substitution reactions.
Final Assembly: The final step involves the coupling of the pyrimidine derivative with glycine to form 2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyrimidine ring or the amino group.
Substitution: The amino and methyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like chloro acetyl chloride and various amines are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Biochemistry: It is used in the study of enzyme mechanisms and as a building block for the synthesis of more complex molecules.
Industrial Applications: The compound can be used in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its therapeutic effects . The exact pathways and targets depend on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-chloro-6-methylpyrimidine: This compound is similar in structure but contains a chlorine atom instead of an amino group.
2-amino-4-hydroxy-6-methylpyrimidine: This compound has a hydroxyl group instead of an amino group.
Uniqueness
2-[(2-amino-6-methyl-pyrimidin-4-yl)amino]acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable complexes and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
CAS No. |
89897-36-9 |
|---|---|
Molecular Formula |
C7H10N4O2 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-[(2-amino-6-methylpyrimidin-4-yl)amino]acetic acid |
InChI |
InChI=1S/C7H10N4O2/c1-4-2-5(9-3-6(12)13)11-7(8)10-4/h2H,3H2,1H3,(H,12,13)(H3,8,9,10,11) |
InChI Key |
PFVIHHWDRHQZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)NCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Phosphine oxide, [(4R)-2,2,2',2'-tetrafluoro[4,4'-bi-1,3-benzodioxole]-5,5'-diyl]bis[diphenyl-](/img/structure/B14015411.png)
![3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B14015418.png)
![2-[(Dimethylamino)methyl]-4,6-di(octan-2-yl)phenol](/img/structure/B14015422.png)




![(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-ynoic acid](/img/structure/B14015468.png)

![(3S)-5-Bromo-2,3-dihydrofuro[2,3-B]pyridin-3-amine](/img/structure/B14015473.png)

